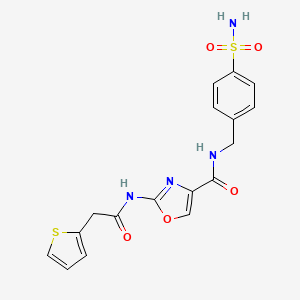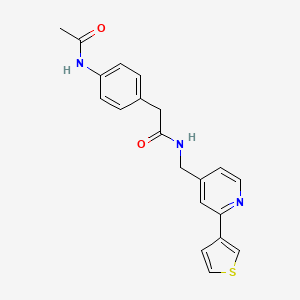
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the growth and survival of cancer cells.
Applications De Recherche Scientifique
Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT) Inhibition
- A derivative of the compound, identified as K-604, has been studied for its potent inhibition of human ACAT-1, showing significant selectivity over ACAT-2. This compound exhibits improved aqueous solubility and oral absorption, making it a potential clinical candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic derivatives, such as pyridine, pyridazine, and pyrimido-[4,5-c]pyridazine. This demonstrates its versatility in creating diverse chemical structures for potential pharmacological applications (Rady & Barsy, 2006).
Anti-mitotic Agent Synthesis
- A novel compound derived from this chemical and known anti-mitotic agents, indibulin and combretastatin, has been synthesized. This derivative showed cytotoxic activity against various breast cancer cell lines, suggesting potential as an anti-cancer agent (Moghadam & Amini, 2018).
Kappa-Opioid Receptor (KOR) Antagonism
- A structurally related compound, PF-04455242, has been identified as a high-affinity antagonist selective for KOR. It demonstrated potential for treating conditions like depression and addiction disorders, showing the importance of such compounds in neuropharmacology (Grimwood et al., 2011).
Antiallergic Activity
- Derivatives of the compound have been developed as potential antiallergic agents, showing significant potency in inhibiting histamine release and cytokine production in relevant biological assays (Menciu et al., 1999).
Antibacterial Activity
- Certain derivatives, like N-substituted pyrazole, thiazole, and thiadiazole, have been synthesized and evaluated for their antibacterial properties. This highlights the compound's role in developing new antimicrobial agents (Singh et al., 2010).
Propriétés
IUPAC Name |
2-(4-acetamidophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)23-18-4-2-15(3-5-18)11-20(25)22-12-16-6-8-21-19(10-16)17-7-9-26-13-17/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQSDCSGXDCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
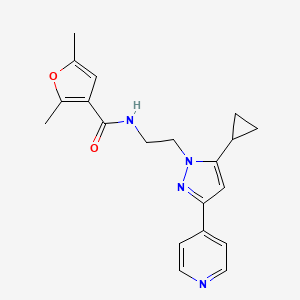
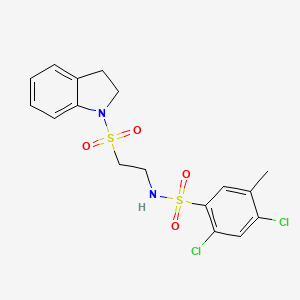
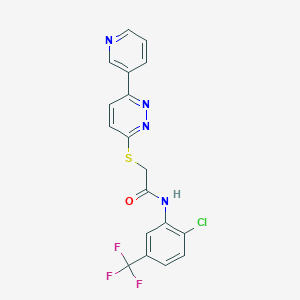
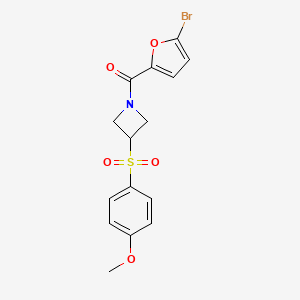
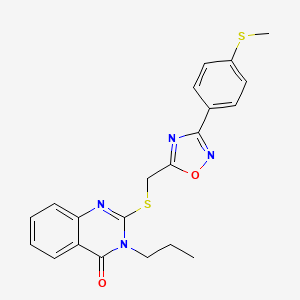
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)

![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)
